

# Spectroscopic Profile of Ethyl 2-chloropyrimidine-5-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-chloropyrimidine-5-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **Ethyl 2-chloropyrimidine-5-carboxylate** (CAS No. 89793-12-4), a key intermediate in pharmaceutical synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers engaged in drug discovery and development.

## Spectroscopic Data Summary

The following tables provide a quantitative summary of the spectral data for **Ethyl 2-chloropyrimidine-5-carboxylate**.

### Table 1: $^1\text{H}$ NMR Spectral Data (400 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.08	Singlet	2H	-	Pyrimidine H-4, H-6
4.39	Quartet	2H	7.5	-O-CH <sub>2</sub> -CH <sub>3</sub>
1.36	Triplet	3H	7.5	-O-CH <sub>2</sub> -CH <sub>3</sub>

Source: ChemicalBook.[1]

**Table 2: <sup>13</sup>C NMR Spectral Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
162.9	C=O (Ester)
160.5	C-2 (C-Cl)
158.3	C-4, C-6
123.8	C-5
62.5	-O-CH <sub>2</sub> -CH <sub>3</sub>
14.1	-O-CH <sub>2</sub> -CH <sub>3</sub>

Note: Data obtained from online prediction tools as experimental data was not readily available.

**Table 3: Infrared (IR) Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1570	Strong	C=N stretch (pyrimidine ring)
~1450	Medium	C=C stretch (pyrimidine ring)
~1250, ~1100	Strong	C-O stretch (ester)
~750	Strong	C-Cl stretch

Note: Peaks interpreted from the FT-IR spectrum available on ChemicalBook and characteristic absorption ranges for similar compounds.

#### Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
187	[M+1] <sup>+</sup> (Molecular ion + 1)

Source: Inferred from LCMS data provided by ChemicalBook.[\[1\]](#)

## Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectral data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of **Ethyl 2-chloropyrimidine-5-carboxylate** is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is utilized for the analysis.

<sup>1</sup>H NMR Acquisition:

- The spectrometer is tuned and locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.
- A standard one-pulse proton experiment is run.
- The free induction decay (FID) is acquired and Fourier transformed to obtain the spectrum.
- The spectrum is phased, baseline corrected, and referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).

#### $^{13}\text{C}$ NMR Acquisition:

- A standard carbon experiment with proton decoupling is selected.
- The spectrometer is tuned to the carbon frequency.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of  $^{13}\text{C}$ .
- The FID is processed similarly to the  $^1\text{H}$  spectrum, and chemical shifts are referenced to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

**Sample Preparation:** A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

**Instrumentation:** An FT-IR spectrometer equipped with a diamond ATR accessory is used.

#### Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is brought into firm contact with the ATR crystal.
- The sample spectrum is then recorded.

- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

**Instrumentation:** A liquid chromatograph-mass spectrometer (LC-MS) system with an electrospray ionization (ESI) source is employed.

**Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

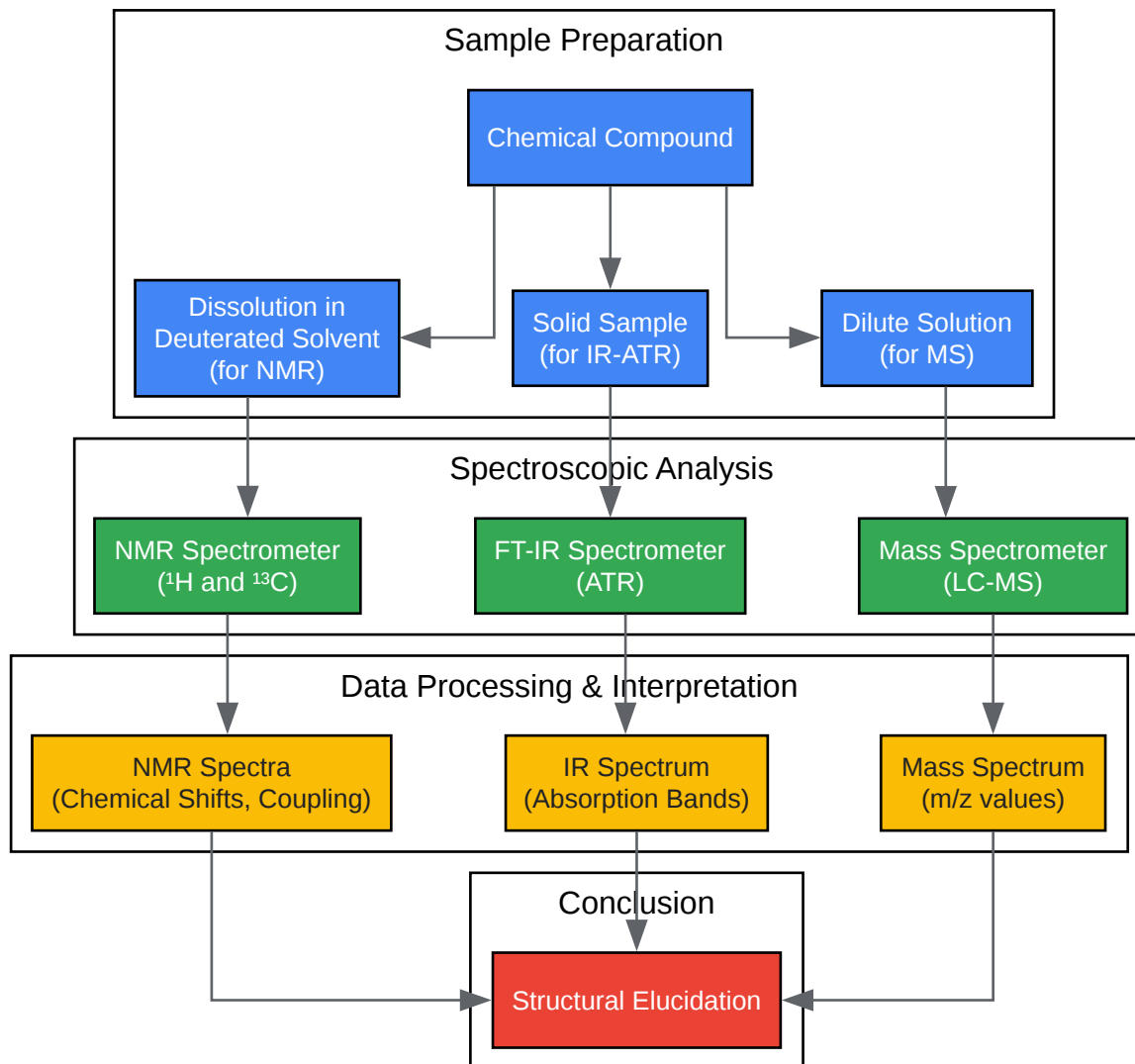
**Data Acquisition:**

- The sample solution is infused into the ESI source.
- The instrument is operated in positive ion mode.
- The sample is ionized, and the resulting ions are guided into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A full scan mass spectrum is acquired over a relevant mass range.

## Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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## References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
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